An In-depth Technical Guide to the Proposed Synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide
An In-depth Technical Guide to the Proposed Synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a proposed synthesis protocol for 2-(tert-butyl)isothiazolidine 1,1-dioxide. To date, a specific, peer-reviewed synthesis for this exact molecule has not been identified in the public domain. The presented methodology is a chemically sound, hypothetical pathway based on established principles of organic synthesis and analogous reactions reported in the chemical literature.
Introduction
Isothiazolidine 1,1-dioxides, also known as γ-sultams, are a class of saturated heterocyclic compounds that have garnered interest in medicinal chemistry. Their rigid, five-membered ring structure and the presence of a sulfonamide moiety make them attractive scaffolds for the design of bioactive molecules. This guide provides a detailed, two-step proposed synthesis for 2-(tert-butyl)isothiazolidine 1,1-dioxide, a derivative with a sterically demanding tert-butyl group on the nitrogen atom. The proposed synthesis involves the formation of an N-(tert-butyl)ethenesulfonamide intermediate, followed by an intramolecular aza-Michael addition to yield the target cyclic sulfonamide.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available tert-butylamine and 2-chloroethanesulfonyl chloride. The first step involves the formation of N-(tert-butyl)ethenesulfonamide. The second step is the base-mediated intramolecular cyclization of this intermediate to afford 2-(tert-butyl)isothiazolidine 1,1-dioxide.
Caption: Proposed two-step synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide.
Experimental Protocols
Step 1: Synthesis of N-(tert-butyl)ethenesulfonamide
This procedure is adapted from analogous reactions involving the formation of sulfonamides from amines and sulfonyl chlorides[1][2][3].
Reaction Scheme:
(CH₃)₃CNH₂ + ClCH₂CH₂SO₂Cl + 2(CH₃CH₂)₃N → CH₂=CHSO₂NHC(CH₃)₃ + 2(CH₃CH₂)₃N·HCl
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| tert-Butylamine | 73.14 | 50 | 3.66 g (5.3 mL) |
| 2-Chloroethanesulfonyl chloride | 163.02 | 50 | 8.15 g (5.5 mL) |
| Triethylamine (TEA) | 101.19 | 110 | 11.13 g (15.3 mL) |
| Dichloromethane (DCM), anhydrous | - | - | 200 mL |
| 1 M Hydrochloric acid (HCl) | - | - | 100 mL |
| Saturated sodium bicarbonate | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
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To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tert-butylamine (50 mmol) and anhydrous dichloromethane (100 mL).
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Cool the flask to 0 °C in an ice bath.
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Add triethylamine (110 mmol) to the stirred solution.
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In a separate flask, dissolve 2-chloroethanesulfonyl chloride (50 mmol) in anhydrous dichloromethane (100 mL) and add this solution to the dropping funnel.
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Add the 2-chloroethanesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by adding 1 M HCl (100 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-(tert-butyl)ethenesulfonamide as a solid.
Step 2: Synthesis of 2-(tert-butyl)isothiazolidine 1,1-dioxide
This procedure is based on the intramolecular aza-Michael addition of vinyl sulfonamides to form isothiazolidine 1,1-dioxides, a reaction that is typically promoted by a strong, non-nucleophilic base[4][5].
Reaction Scheme:
CH₂=CHSO₂NHC(CH₃)₃ --(NaH)--> [CH₂=CHSO₂N⁻C(CH₃)₃]Na⁺ → 2-(tert-butyl)isothiazolidine 1,1-dioxide
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| N-(tert-butyl)ethenesulfonamide | 163.24 | 20 | 3.27 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 (as NaH) | 24 | 0.96 g |
| Tetrahydrofuran (THF), anhydrous | - | - | 100 mL |
| Saturated ammonium chloride | - | - | 50 mL |
| Ethyl acetate | - | - | 150 mL |
| Brine | - | - | 100 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
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To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 24 mmol).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous tetrahydrofuran (50 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve N-(tert-butyl)ethenesulfonamide (20 mmol) in anhydrous tetrahydrofuran (50 mL) and add this solution dropwise to the sodium hydride suspension.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Carefully quench the reaction by cooling to 0 °C and slowly adding saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield 2-(tert-butyl)isothiazolidine 1,1-dioxide.
Data Presentation
Table 1: Summary of Reactants and Products for the Proposed Synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| tert-Butylamine | C₄H₁₁N | 73.14 | Starting Material |
| 2-Chloroethanesulfonyl chloride | C₂H₄Cl₂O₂S | 163.02 | Starting Material |
| N-(tert-butyl)ethenesulfonamide | C₆H₁₃NO₂S | 163.24 | Intermediate |
| 2-(tert-butyl)isothiazolidine 1,1-dioxide | C₇H₁₅NO₂S | 177.27 | Final Product |
Logical Workflow Diagram
The following diagram illustrates the logical workflow for the proposed synthesis and purification of 2-(tert-butyl)isothiazolidine 1,1-dioxide.
Caption: Workflow diagram for the proposed synthesis and purification.
References
- 1. repository.rit.edu [repository.rit.edu]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis routes of N-tert-Butyl-2-thiophenesulfonamide [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
